1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
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Overview
Description
1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of the 3,4-diethoxybenzoyl group adds to its distinctiveness, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol under controlled conditions to yield the desired benzothiazole derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the benzoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
- 1-(3,4-dihydroxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
- 1-(3,4-dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
Uniqueness
1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one stands out due to the presence of the diethoxybenzoyl group, which imparts unique chemical and physical properties. This makes it more soluble in organic solvents and potentially more reactive in certain chemical reactions compared to its analogs. Additionally, its specific structure may confer distinct biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(3,4-diethoxybenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(20)19-14-8-6-5-7-13(14)18(21)24-19/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCQEBIZVAHSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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